molecular formula C15H21BO4 B1310609 Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate CAS No. 478375-42-7

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B1310609
CAS No.: 478375-42-7
M. Wt: 276.14 g/mol
InChI Key: BLPDNEGFSINGPV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a useful research compound. Its molecular formula is C15H21BO4 and its molecular weight is 276.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and its related compounds have been synthesized and structurally analyzed. These boric acid ester intermediates with benzene rings are obtained through a three-step substitution reaction. Their structures are confirmed using spectroscopy (FTIR, 1H, and 13C NMR), mass spectrometry, and single crystal X-ray diffraction. The molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, revealing consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals are investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Application in HGF-mimetic Agents

Boron-containing derivatives, including those with the tetramethyl-1,3,2-dioxaborolan-2-yl group, have been synthesized as potential HGF-mimetic agents. For example, compounds like 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2 H )-one have been created using reactions like the Miyaura borylation reaction. The biological activities of these synthetic compounds are currently under evaluation (Das, Tang, & Sanyal, 2011).

Vibrational Properties and Synthesis

The synthesis and vibrational properties of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been studied. These compounds are characterized by spectroscopy and X-ray diffraction, and their molecular structures are optimized through DFT calculations. This research provides insights into their spectroscopic data, geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals (Qing-mei Wu et al., 2021).

Hydrogen Peroxide Vapor Detection

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group have been used in the development of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. These compounds show fast deboronation velocity in H2O2 vapor, and the detection limit for H2O2 vapor can be as low as 4.1 parts per trillion. This suggests their potential use in sensitive detection applications (Fu et al., 2016).

Biochemical Analysis

Biochemical Properties

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions involves the enzyme palladium, which acts as a catalyst in Suzuki-Miyaura cross-coupling reactions. The boronic ester group in this compound forms a transient complex with the palladium catalyst, enabling the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively documented, its application in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using this compound may impact cell signaling pathways, gene expression, and cellular metabolism by serving as intermediates or final products in biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of transient complexes with catalytic metals such as palladium. The boronic ester group in the compound interacts with the palladium catalyst, facilitating the transfer of the boron moiety to an aryl halide. This process involves the formation of a palladium-boron complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of a new carbon-carbon bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are crucial for its effective use in organic synthesis. The compound is known to be stable under standard storage conditions, with minimal degradation over time. Its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents. Long-term studies have shown that this compound maintains its efficacy in facilitating cross-coupling reactions, with no significant loss of activity observed over extended periods .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, general principles of boronic ester toxicity can be applied. At low doses, the compound is expected to be relatively non-toxic, given its stability and reactivity. At higher doses, potential toxic effects may arise due to the accumulation of boron-containing metabolites. These effects could include disruptions in cellular metabolism and enzyme function, leading to adverse physiological outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This process involves the transfer of the boron moiety to an aryl halide, resulting in the formation of a new organic molecule. The metabolic flux and levels of metabolites can be influenced by the efficiency and selectivity of these reactions .

Transport and Distribution

Within cells and tissues, the transport and distribution of this compound are influenced by its chemical properties. The compound is likely to be transported via passive diffusion, given its relatively small size and lipophilic nature. Binding proteins and transporters may also play a role in its distribution, facilitating its movement across cellular membranes and into specific compartments. The localization and accumulation of the compound can impact its reactivity and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with palladium catalysts may occur in the cytoplasm or within organelles involved in metabolic processes. The localization of the compound can influence its activity and function in biochemical reactions .

Properties

IUPAC Name

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDNEGFSINGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455161
Record name METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-42-7
Record name METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester
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